2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline
Overview
Description
Synthesis Analysis
The synthesis of “2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline” involves a series of chemical reactions. In one study, a series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinazoline core with two methoxy groups at positions 6 and 7, a chloro group at position 2, and a piperazinyl group at position 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The exact reactions would depend on the specific synthesis route used .Scientific Research Applications
Synthesis Methodologies
Antibacterial and Antifungal Activities
Research by Kumar et al. (2021) investigated the antibacterial activity of Terazosin derivatives, synthesized from 2-chloro-6,7-dimethoxy-quinazoline-4-amine, showing potent activity against various bacteria including E. coli and Staphylococcus aureus. This study exemplifies the compound's utility in developing new antibacterial agents Kumar, Rajnish Kumar, & A. Mazumdar, 2021.
Antihypertensive and Antimicrobial Activities
Another application includes its role as a precursor in synthesizing antihypertensive drugs such as Terazosin, Doxazosin, and Prazosin, demonstrating the compound's significance in creating treatments for hypertension Zheng Xiao-hui, 2011. Furthermore, Babu et al. (2015) elaborated on the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives from this compound, showing promising antimicrobial activity Babu, Srinivasulu, & Kotakadi, 2015.
Role as a Key Intermediate
The compound serves as a crucial intermediate in synthesizing various pharmacologically active agents, demonstrating its versatility and importance in medicinal chemistry. Studies have outlined its use in creating compounds with antifungal, antibacterial, and antihypertensive properties, among others Raghavendra, Thampi, & Gurubasavarajaswamy, 2008.
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-4-piperazin-1-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(15)18-13(9)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHANZNNLJYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.